(-)-Mitorubrinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Mitorubrinic acid: is a naturally occurring compound belonging to the class of phenolic acids It is known for its unique chemical structure and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Mitorubrinic acid typically involves the use of specific fungal strains that produce this compound as a secondary metabolite. The extraction process includes culturing the fungi under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound through biotechnological methods. This includes genetic modification of fungal strains and optimization of fermentation conditions.
Chemical Reactions Analysis
Types of Reactions: (-)-Mitorubrinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: (-)-Mitorubrinic acid is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s antioxidant properties have led to research into its potential use in preventing oxidative stress-related diseases. It is also being studied for its potential anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing natural preservatives and additives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (-)-Mitorubrinic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: By disrupting the cell membrane integrity of microorganisms, leading to cell death.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Gallic Acid: Known for its antioxidant and antimicrobial properties.
Caffeic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Ferulic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: (-)-Mitorubrinic acid is unique due to its specific fungal origin and its distinct chemical structure, which contributes to its diverse biological activities. Unlike other phenolic acids, it has shown a broader spectrum of antimicrobial activity and higher potency in certain biological assays.
Properties
Molecular Formula |
C21H16O9 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(E)-3-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+ |
InChI Key |
ZJIWQCFXEQSFGR-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O |
Synonyms |
mitorubrinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.